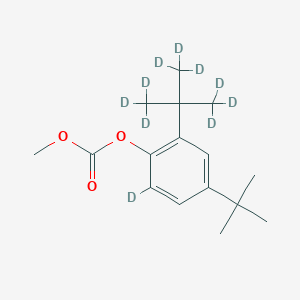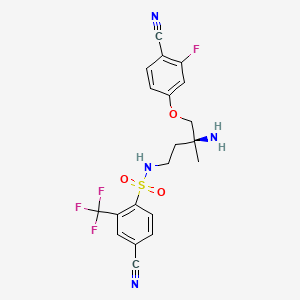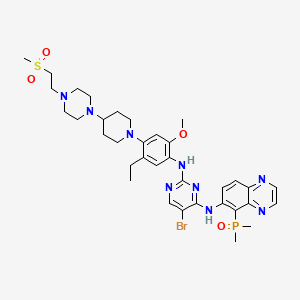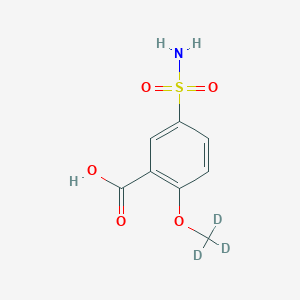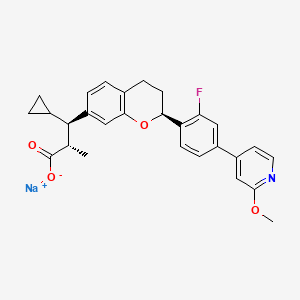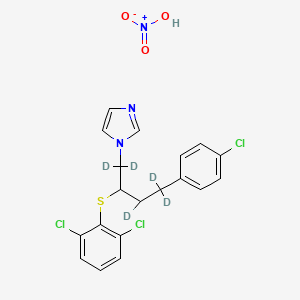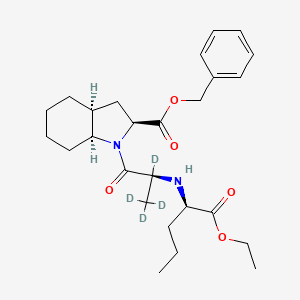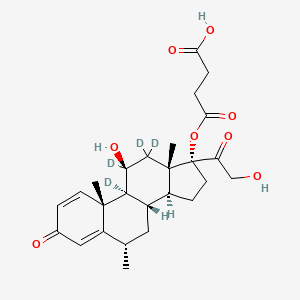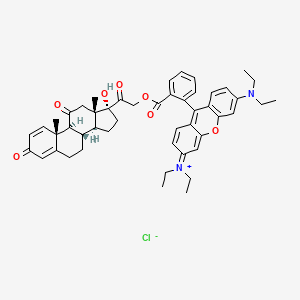
Apoptosis inducer 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptosis inducer 3 is a compound known for its ability to induce programmed cell death, or apoptosis, in various cell types Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or cancerous cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 3 typically involves multi-step organic synthesis. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its apoptotic activity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Apoptosis inducer 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its apoptotic activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups that enhance the compound’s ability to induce apoptosis.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives may exhibit enhanced or altered apoptotic activity.
Wissenschaftliche Forschungsanwendungen
Apoptosis inducer 3 has a wide range of scientific research applications, including:
Biological Studies: Researchers use this compound to study the mechanisms of apoptosis and identify key molecular targets involved in the process.
Drug Development: The compound serves as a lead compound for the development of new apoptosis-inducing drugs with improved efficacy and safety profiles.
Industrial Applications: This compound is used in the development of biotechnological processes that require controlled cell death, such as the production of therapeutic proteins.
Wirkmechanismus
The mechanism of action of apoptosis inducer 3 involves the activation of specific molecular pathways that lead to programmed cell death. Key steps in this process include:
Activation of Caspases: This compound activates caspases, a family of proteases that play a central role in the execution of apoptosis.
Mitochondrial Pathway: The compound induces the release of cytochrome c from mitochondria, which in turn activates downstream caspases.
Death Receptor Pathway: This compound can also activate death receptors on the cell surface, triggering a cascade of signaling events that lead to apoptosis.
Vergleich Mit ähnlichen Verbindungen
Apoptosis inducer 3 is unique in its ability to selectively induce apoptosis in cancer cells while sparing normal cells. Similar compounds include:
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
TRAIL (TNF-related apoptosis-inducing ligand): A protein that induces apoptosis by binding to death receptors on the cell surface.
Compared to these compounds, this compound offers a more targeted approach to inducing apoptosis, with potentially fewer side effects and greater efficacy in certain cancer types.
Eigenschaften
Molekularformel |
C49H55ClN2O7 |
|---|---|
Molekulargewicht |
819.4 g/mol |
IUPAC-Name |
[6-(diethylamino)-9-[2-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylphenyl]xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C49H55N2O7.ClH/c1-7-50(8-2)31-16-19-37-41(26-31)58-42-27-32(51(9-3)10-4)17-20-38(42)44(37)34-13-11-12-14-35(34)46(55)57-29-43(54)49(56)24-22-39-36-18-15-30-25-33(52)21-23-47(30,5)45(36)40(53)28-48(39,49)6;/h11-14,16-17,19-21,23,25-27,36,39,45,56H,7-10,15,18,22,24,28-29H2,1-6H3;1H/q+1;/p-1/t36-,39-,45+,47-,48-,49-;/m0./s1 |
InChI-Schlüssel |
FRWOZAIZMLEDQO-AQLFOJRDSA-M |
Isomerische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC(=O)[C@]5(CC[C@@H]6[C@@]5(CC(=O)[C@H]7[C@H]6CCC8=CC(=O)C=C[C@]78C)C)O.[Cl-] |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC(=O)C5(CCC6C5(CC(=O)C7C6CCC8=CC(=O)C=CC78C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


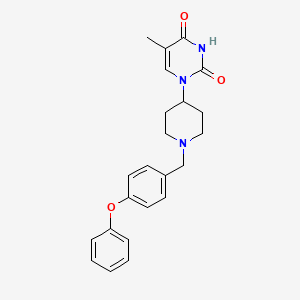
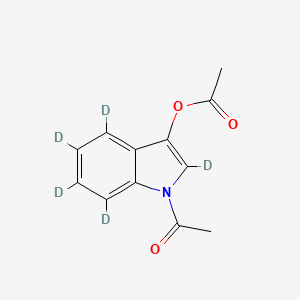
![[(1R,3R,18S,19R,20R,21S,22R,23R,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B15142373.png)
